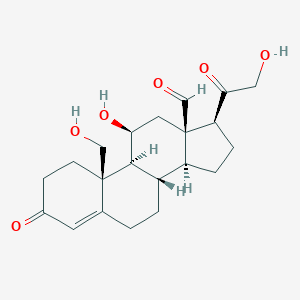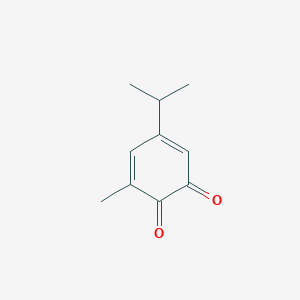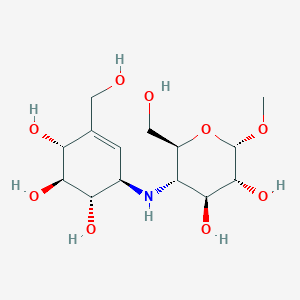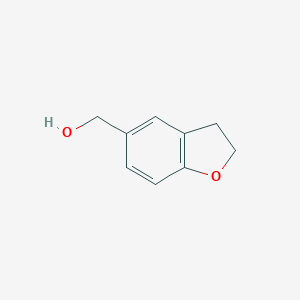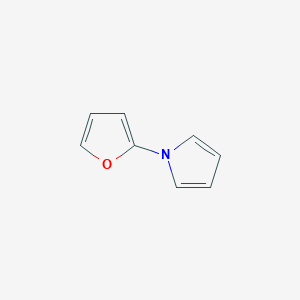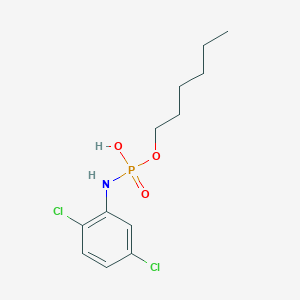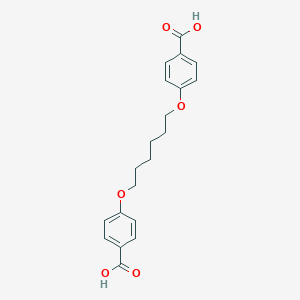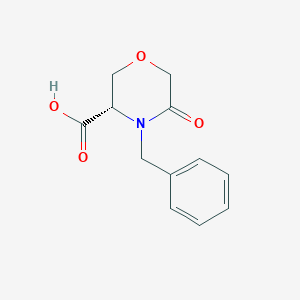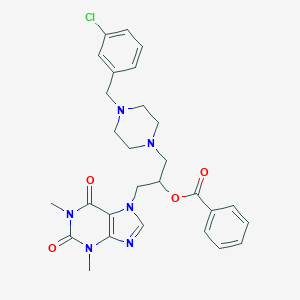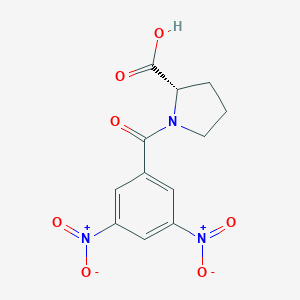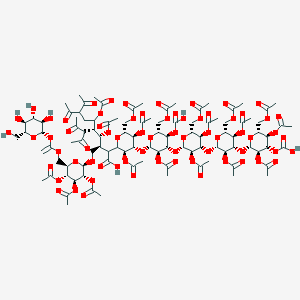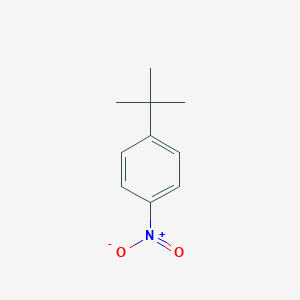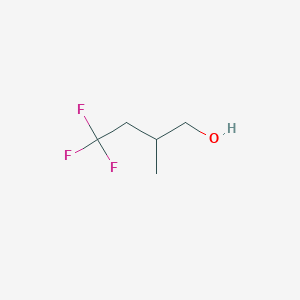
1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one, also known as PPS, is a chemical compound that belongs to the class of pyrrolidinones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and organic synthesis.
作用機序
The mechanism of action of 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one is not fully understood. However, it has been suggested that 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one may exert its pharmacological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has been found to inhibit the NF-κB signaling pathway, a pathway involved in inflammation and cancer cell growth. It has also been shown to activate the p53 signaling pathway, a pathway involved in the regulation of cell cycle and apoptosis.
生化学的および生理学的効果
1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has also been found to increase the levels of glutathione, an antioxidant molecule, in cells. In addition, 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including matrix metalloproteinases and cyclooxygenase-2.
実験室実験の利点と制限
1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also soluble in various solvents, making it easy to handle in experiments. However, 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has some limitations, including its low water solubility and poor bioavailability. This may limit its potential applications in vivo.
将来の方向性
There are several future directions for the study of 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one. One potential direction is to investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to explore its potential use as a chemotherapeutic agent for the treatment of cancer. Further studies are also needed to elucidate the mechanism of action of 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one and to improve its bioavailability for in vivo applications.
Conclusion:
In conclusion, 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be easily synthesized through a cost-effective method and has been found to exhibit various pharmacological activities. Further studies are needed to explore its potential applications in vivo and to elucidate its mechanism of action.
合成法
1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one can be synthesized through a multistep process involving the reaction of 3-phenylpropanal with thiourea followed by cyclization with ethyl glyoxylate. The final product is obtained after a series of purification steps, including recrystallization and column chromatography. The yield of the synthesis process is around 50%, making it a cost-effective method for producing 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one.
科学的研究の応用
1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, 1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one has been found to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
特性
CAS番号 |
103872-62-4 |
|---|---|
製品名 |
1-(3-Phenylpropyl)-5-sulfanylidenepyrrolidin-2-one |
分子式 |
C13H15NOS |
分子量 |
233.33 g/mol |
IUPAC名 |
1-(3-phenylpropyl)-5-sulfanylidenepyrrolidin-2-one |
InChI |
InChI=1S/C13H15NOS/c15-12-8-9-13(16)14(12)10-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
InChIキー |
OUWCMGCMXZUIPO-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1=O)CCCC2=CC=CC=C2 |
正規SMILES |
C1CC(=S)N(C1=O)CCCC2=CC=CC=C2 |
同義語 |
2-Pyrrolidinone, 1-(3-phenylpropyl)-5-thioxo- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



